molecular formula C8H16O4 B1233927 L-arcanose

L-arcanose

Cat. No.: B1233927
M. Wt: 176.21 g/mol
InChI Key: AJSDVNKVGFVAQU-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Arcanose is a rare branched-chain carbohydrate with a unique stereochemical configuration at the C3 carbon. Its structure was first elucidated through comparative analysis with its diastereomer, D-arcanose, during synthetic studies (Fig. 11.23 in ). The compound is characterized by a six-membered pyranose ring, with a methyl branch at C3, and its L-configuration distinguishes it from more common D-configured sugars.

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

(3R,4R,5S)-4,5-dihydroxy-3-methoxy-3-methylhexanal

InChI

InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3/t6-,7+,8+/m0/s1

InChI Key

AJSDVNKVGFVAQU-XLPZGREQSA-N

SMILES

CC(C(C(C)(CC=O)OC)O)O

Isomeric SMILES

C[C@@H]([C@H]([C@@](C)(CC=O)OC)O)O

Canonical SMILES

CC(C(C(C)(CC=O)OC)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Arcanose belongs to a family of branched monosaccharides, which are critical in understanding stereoelectronic effects and biochemical interactions. Below, it is compared with two structurally related compounds: D-arcanose and isomaltulose.

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Property This compound D-Arcanose Isomaltulose
Chemical Formula C₇H₁₄O₆ C₇H₁₄O₆ C₁₂H₂₂O₁₁
Branching Position C3 methyl branch C3 methyl branch α(1→6) glycosidic linkage
Configuration L-configuration at C3 D-configuration at C3 D-glucose and D-fructose units
Natural Occurrence Rare (microbial/plant sources) Synthetic derivative Common (honey, sugarcane)
Biological Role Hypothesized glycosylation No known natural role Energy source, prebiotic
Synthetic Utility Chiral synthon Stereochemical reference Sweetener, pharmaceutical excipient

Key Findings:

Stereochemical Divergence: The L- and D-arcanose diastereomers differ solely in the configuration at C2. This difference significantly impacts their biological activity; for example, this compound may interact enantioselectively with enzymes, while D-arcanose is primarily used as a synthetic reference standard .

Functional Contrast with Isomaltulose: Unlike this compound, isomaltulose is a disaccharide with established industrial applications. Its α(1→6) linkage confers resistance to hydrolysis, making it a stable sweetener, whereas this compound’s branched structure is explored for niche applications in asymmetric catalysis or glycobiology .

Analytical Challenges: Both arcanose isomers require advanced chromatographic or spectroscopic methods (e.g., NMR or X-ray crystallography) for differentiation, whereas isomaltulose can be identified via simpler techniques like HPLC due to its prevalence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-arcanose
Reactant of Route 2
Reactant of Route 2
L-arcanose

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